

Physical and chemical properties of 6-chloro-N,N-dimethylpyrazin-2-amine

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Compound of Interest

Compound Name: 6-chloro-N,N-dimethylpyrazin-2-amine

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An In-Depth Technical Guide to **6-chloro-N,N-dimethylpyrazin-2-amine**

Abstract

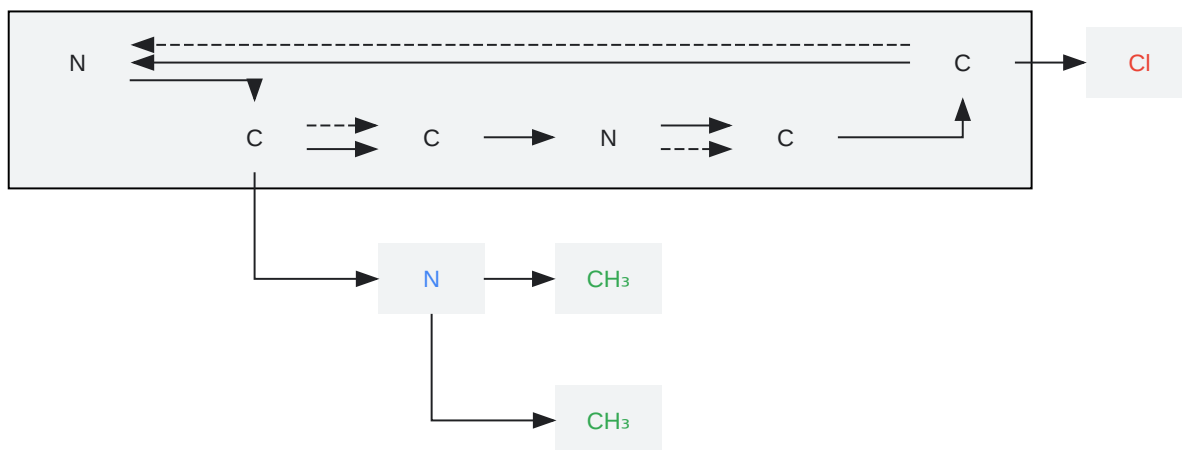
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **6-chloro-N,N-dimethylpyrazin-2-amine** (CAS No: 61655-72-9). As a substituted pyrazine, this compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazine motif is a core component of several essential medicines, highlighting the importance of its derivatives in the development of novel therapeutics[1]. This document details the compound's chemical identity, key physical data, expected spectral characteristics, and core reactivity principles. Furthermore, it outlines a plausible synthetic pathway, potential applications in pharmaceutical research, and essential safety and handling protocols to guide researchers and drug development professionals.

Chemical Identity and Structure

6-chloro-N,N-dimethylpyrazin-2-amine is an aromatic heterocyclic compound. Its structure consists of a central pyrazine ring substituted with a chlorine atom and a dimethylamino group at the 2- and 6-positions, respectively.

- IUPAC Name: **6-chloro-N,N-dimethylpyrazin-2-amine**[2]
- CAS Number: 61655-72-9[2][3]

- Molecular Formula: $C_6H_8ClN_3$ [2]
- Synonyms: 2-Chloro-6-(dimethylamino)pyrazine, 6-Chloro-2-(N,N-dimethylamino)pyrazine, N-(6-CHLORO-2-PYRAZINYL)-N,N-DIMETHYLAMINE[2]



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Caption: 2D Structure of **6-chloro-N,N-dimethylpyrazin-2-amine**.

Physical and Chemical Properties

A summary of the key computed and available physical properties is presented below.

Experimental data for properties such as melting and boiling points are not readily available and would typically be determined empirically during compound characterization.

Property	Value	Source
Molecular Weight	157.60 g/mol	[2][3]
Exact Mass	157.0406750 Da	[2]
XLogP3	1.9	[2]
Appearance	(Predicted) Off-white to yellow solid	N/A
Solubility	Expected to be soluble in organic solvents like DCM, Ethyl Acetate, and alcohols.	N/A

Spectral Data Analysis

Detailed experimental spectra for this specific compound are not publicly available. However, based on its structure, the following spectral characteristics can be predicted, which are crucial for its identification and purity assessment.

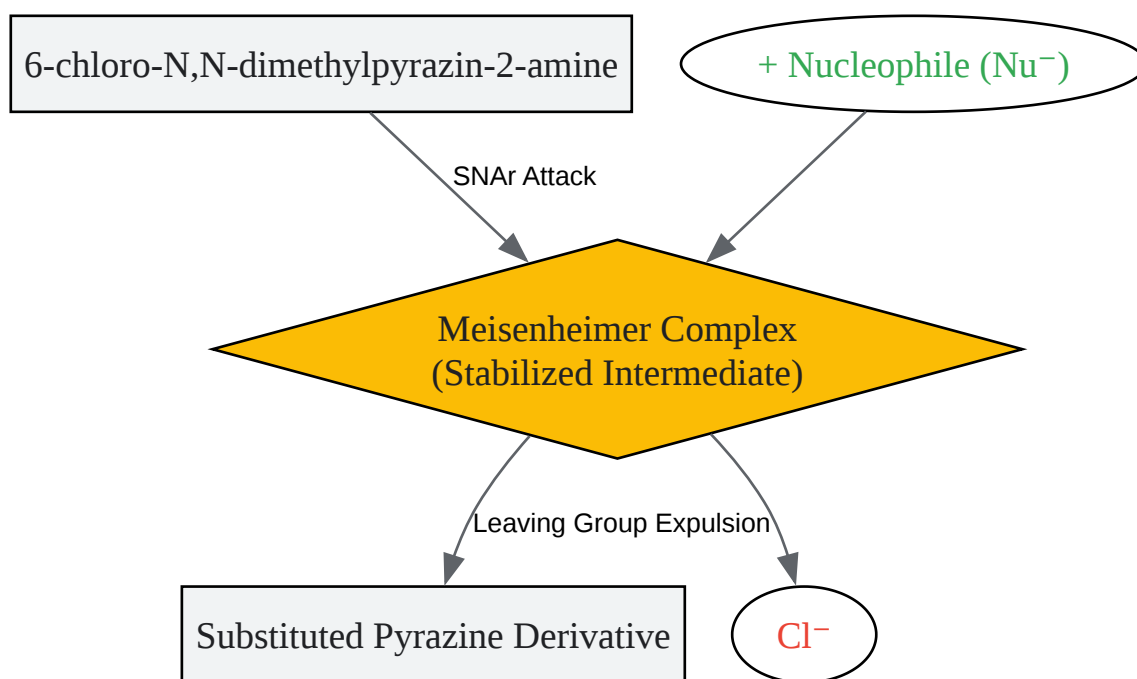
- ^1H NMR:** The proton NMR spectrum is expected to be simple. A singlet integrating to 6H would appear for the two equivalent methyl groups of the dimethylamino substituent. Two distinct signals, likely doublets or singlets depending on coupling, would be observed in the aromatic region (around 8.0-8.5 ppm) corresponding to the two protons on the pyrazine ring.
- ^{13}C NMR:** The carbon NMR would show six distinct signals: one for the methyl carbons, and five for the carbon atoms of the pyrazine ring, with chemical shifts influenced by the nitrogen atoms and the substituents.
- Mass Spectrometry (MS):** The electron ionization (EI) mass spectrum would show a molecular ion peak (M^+) at $m/z \approx 157$. A characteristic $(\text{M}+2)^+$ peak at $m/z \approx 159$ with an intensity of approximately one-third of the M^+ peak would be present, confirming the presence of a single chlorine atom.

Chemical Reactivity and Synthesis

Reactivity Profile

The reactivity of **6-chloro-N,N-dimethylpyrazin-2-amine** is governed by the interplay of its structural features:

- **Pyrazine Ring:** As a diazine, the pyrazine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack.
- **Chloro Group:** The chlorine atom is a good leaving group, making its position (C6) the primary site for Nucleophilic Aromatic Substitution (S_NAr) reactions. This is the most synthetically valuable reaction for this compound, allowing for the introduction of various nucleophiles (e.g., amines, alcohols, thiols) to build more complex molecules. This reactivity is a cornerstone of its utility as a pharmaceutical intermediate[4].
- **Dimethylamino Group:** This is a strong electron-donating group that increases the electron density of the ring, partially offsetting the electron-withdrawing effect of the ring nitrogens. It directs and activates the ring for certain transformations.

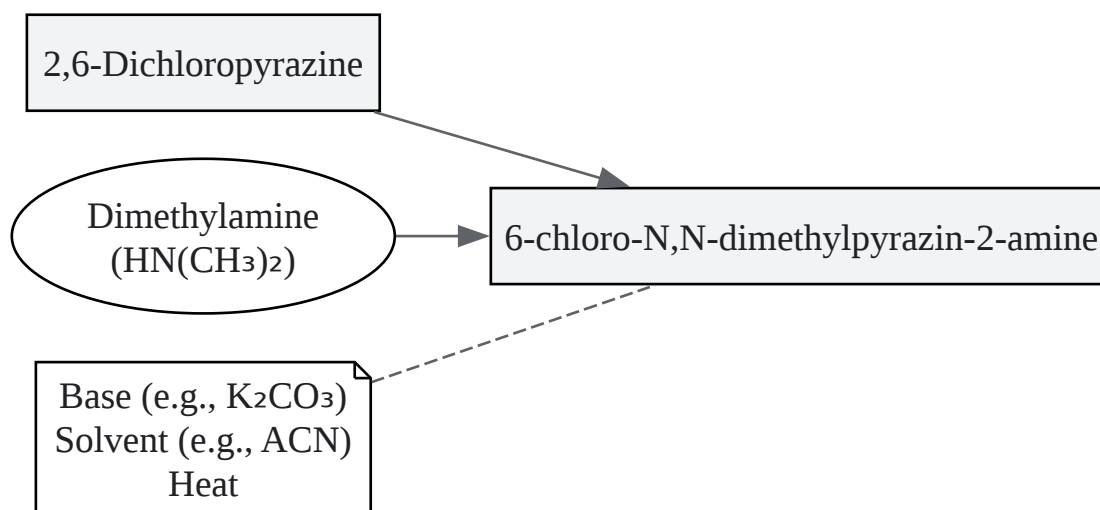


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Caption: Generalized workflow for S_NAr reactions.

Proposed Synthetic Workflow

A common and efficient method for synthesizing substituted aminopyrazines involves the sequential substitution of dichloropyrazines. The target compound can be plausibly synthesized by reacting commercially available 2,6-dichloropyrazine with dimethylamine. The reaction conditions (solvent, temperature, and base) would be optimized to favor mono-substitution.



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Caption: Plausible synthetic route to the target compound.

Applications in Drug Discovery

Heterocyclic scaffolds are central to modern medicinal chemistry. Pyrazine-containing compounds, in particular, have demonstrated a wide range of biological activities, leading to their inclusion in several FDA-approved drugs[1].

6-chloro-N,N-dimethylpyrazin-2-amine serves as a key intermediate or building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its utility stems from the reactive chlorine atom, which allows for facile diversification of the molecular structure through S_NAr reactions. Analogous chloro-heterocycles are widely used in the development of kinase inhibitors for cancer therapy, where the pyrazine core can act as a hinge-binding motif, and the substituted side chains modulate potency and selectivity[4].

Safety and Handling

As a laboratory chemical, **6-chloro-N,N-dimethylpyrazin-2-amine** must be handled with appropriate precautions.

GHS Hazard Identification

Based on available data, the compound is classified with the following hazards:

- H302: Harmful if swallowed[2].
- H315: Causes skin irritation[2].
- H319: Causes serious eye irritation[2].
- H335: May cause respiratory irritation[2].

Recommended Handling Protocols

- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat to prevent skin and eye contact[5][6].
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[5].
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong acids[5].
- First Aid:
 - Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention[6][7].
 - Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing[6][7].
 - Ingestion: Clean mouth with water and seek medical attention. Do not induce vomiting[7].
 - Inhalation: Move to fresh air. If not breathing, give artificial respiration and get medical attention[6][7].

Conclusion

6-chloro-N,N-dimethylpyrazin-2-amine is a synthetically versatile heterocyclic compound with significant potential in drug discovery and development. Its well-defined reactive site at the C6 position allows for predictable and efficient modification, making it an attractive starting material for creating libraries of novel compounds. A thorough understanding of its properties, reactivity, and safety protocols is essential for its effective and safe utilization in a research setting.

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